Boc-L-serine tert-butyl ester structure and synthesis
Boc-L-serine tert-butyl ester structure and synthesis
An In-depth Technical Guide to Boc-L-serine tert-butyl ester: Structure and Synthesis
For researchers, scientists, and professionals in drug development, Boc-L-serine tert-butyl ester is a valuable protected amino acid derivative. Its structure allows for selective deprotection, making it a key component in the synthesis of complex peptides and various bioactive molecules. This guide provides a detailed overview of its structure, properties, and synthesis, including experimental protocols and quantitative data.
Chemical Structure and Properties
Boc-L-serine tert-butyl ester, systematically named tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection enhances its stability and solubility, making it suitable for various applications in organic and medicinal chemistry.
The key physicochemical properties of Boc-L-serine tert-butyl ester are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Synonyms | Boc-Ser-Otbu, N-Boc-L-serine tert-butyl ester, Boc-L-Ser-OtBu | |
| CAS Number | 7738-22-9 | |
| Molecular Formula | C12H23NO5 | |
| Molecular Weight | 261.31 g/mol | |
| Appearance | White solid/powder | |
| Purity | ≥95% to ≥97% | |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C | |
| InChIKey | NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
| Storage Conditions | 0 - 8 °C |
Synthesis of Boc-L-serine tert-butyl ester
The synthesis of Boc-L-serine tert-butyl ester is typically a multi-step process that begins with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid. A common route involves the initial formation of N-Boc-L-serine, which is then converted to the final product.
Synthesis Pathway
Caption: Synthesis pathway for Boc-L-serine tert-butyl ester.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Boc-L-serine tert-butyl ester, adapted from established procedures for similar compounds.
Step 1: Synthesis of N-Boc-L-serine
This procedure is adapted from a well-established method for the N-protection of amino acids.
Materials:
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L-serine
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Di-tert-butyl dicarbonate ((Boc)2O)
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Dioxane
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1 N Sodium hydroxide (NaOH)
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1 N Potassium bisulfate (KHSO4)
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Ethyl acetate
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Magnesium sulfate (MgSO4)
Procedure:
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A solution of L-serine (e.g., 0.30 mol) in 1 N sodium hydroxide is prepared and cooled in an ice bath.
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A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane is added to the cooled serine solution with vigorous stirring.
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The two-phase mixture is stirred at low temperature (around 5°C) for 30 minutes and then allowed to warm to room temperature over approximately 3.5 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, the mixture is concentrated by rotary evaporation.
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The aqueous solution is cooled again in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.
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The product, N-Boc-L-serine, is extracted with ethyl acetate.
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The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine, which can be used in the next step without further purification.
Step 2: Synthesis of Boc-L-serine tert-butyl ester from N-Boc-L-serine
This step involves the esterification of the carboxylic acid of N-Boc-L-serine. The direct tert-butylation of the carboxylic acid can be achieved using isobutylene with an acid catalyst.
Materials:
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N-Boc-L-serine
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Dichloromethane (or another suitable solvent)
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Isobutylene (liquid or gas)
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Sulfuric acid (catalytic amount)
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Sodium bicarbonate solution
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Brine
Procedure:
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N-Boc-L-serine is dissolved in a suitable solvent such as dichloromethane in a pressure-resistant flask.
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The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added.
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Liquid isobutylene is added, and the flask is sealed. The reaction is stirred at room temperature for several hours to days, with progress monitored by TLC.
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Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
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The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Boc-L-serine tert-butyl ester.
Quantitative Data
The following table summarizes typical yields for the synthesis of a related intermediate, N-Boc-L-serine methyl ester, which can provide an indication of the efficiency of the N-Boc protection step.
| Reaction Step | Product | Reported Yield | Reference |
| N-Boc protection and methylation | N-Boc-L-serine methyl ester | 86% | |
| N-Boc protection of L-serine methyl ester hydrochloride | N-Boc-L-serine methyl ester | 94% |
Applications in Research and Development
Boc-L-serine tert-butyl ester is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:
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Peptide Synthesis: It serves as a protected amino acid in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.
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Drug Development: This compound is utilized in the design and synthesis of therapeutic agents, including enzyme inhibitors and neuroprotective drugs.
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Combinatorial Chemistry: Its use in combinatorial chemistry facilitates the generation of libraries of compounds for drug discovery and screening.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified final product can be visualized as a logical workflow.
